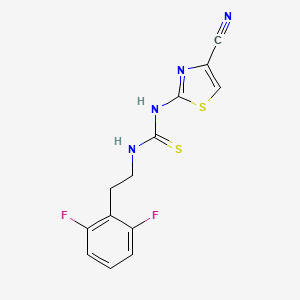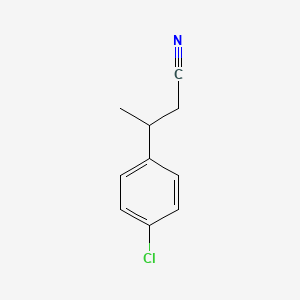
p-Chloro-beta-methylhydrocinnamonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
p-Chloro-beta-methylhydrocinnamonitrile: is an organic compound with the molecular formula C10H10ClN It is a derivative of cinnamaldehyde, where the aldehyde group is replaced by a nitrile group, and a chlorine atom is attached to the aromatic ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of p-Chloro-beta-methylhydrocinnamonitrile typically involves the reaction of p-chlorobenzaldehyde with a suitable nitrile source under specific conditions. One common method is the condensation of p-chlorobenzaldehyde with acetonitrile in the presence of a base such as sodium methoxide. The reaction is carried out under reflux conditions to yield the desired nitrile compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions: p-Chloro-beta-methylhydrocinnamonitrile undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form corresponding amides or carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom on the aromatic ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products:
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted aromatic compounds.
Aplicaciones Científicas De Investigación
Chemistry: p-Chloro-beta-methylhydrocinnamonitrile is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. It serves as a building block for the synthesis of pharmaceuticals and agrochemicals.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential biological activities. It may act as a precursor for the synthesis of bioactive molecules with antimicrobial, antifungal, or anticancer properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its derivatives may find applications in the development of new polymers or as additives in various formulations.
Mecanismo De Acción
The mechanism of action of p-Chloro-beta-methylhydrocinnamonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its derivatives may inhibit enzymes involved in microbial growth, thereby exhibiting antimicrobial properties.
Comparación Con Compuestos Similares
p-Chlorocinnamaldehyde: Similar structure but with an aldehyde group instead of a nitrile group.
p-Chlorobenzonitrile: Lacks the beta-methyl group.
p-Chloro-beta-methylphenethylamine: Similar structure but with an amine group instead of a nitrile group.
Uniqueness: p-Chloro-beta-methylhydrocinnamonitrile is unique due to the presence of both a nitrile group and a chlorine atom on the aromatic ring. This combination imparts specific reactivity and potential biological activity, making it a valuable compound in various research and industrial applications.
Propiedades
Número CAS |
87259-19-6 |
|---|---|
Fórmula molecular |
C10H10ClN |
Peso molecular |
179.64 g/mol |
Nombre IUPAC |
3-(4-chlorophenyl)butanenitrile |
InChI |
InChI=1S/C10H10ClN/c1-8(6-7-12)9-2-4-10(11)5-3-9/h2-5,8H,6H2,1H3 |
Clave InChI |
VHMBYIQGEOYEDY-UHFFFAOYSA-N |
SMILES canónico |
CC(CC#N)C1=CC=C(C=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




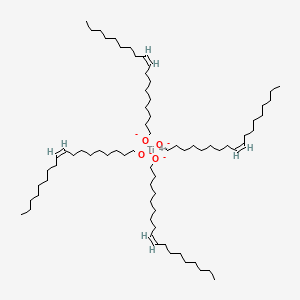
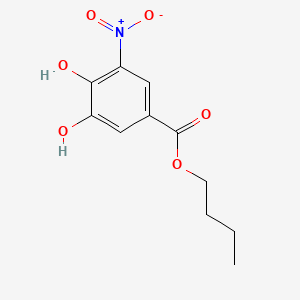
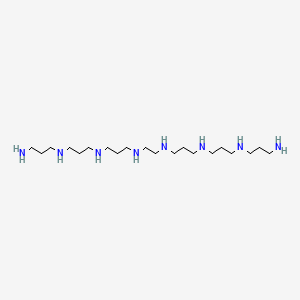
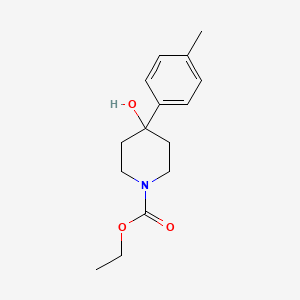
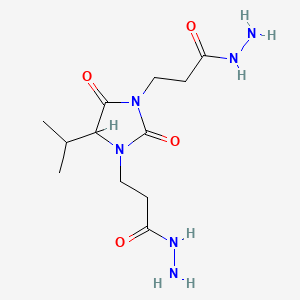


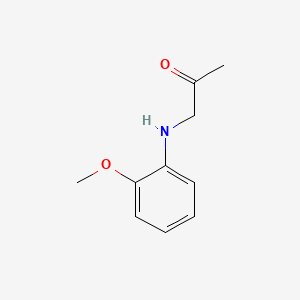
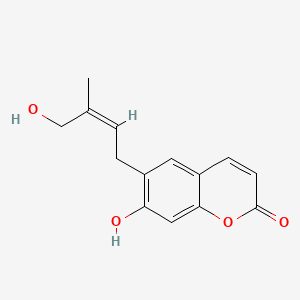
![[3-[3,3-di(docosanoyloxy)propoxy]-1-docosanoyloxypropyl] docosanoate](/img/structure/B12677738.png)
